1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- involves several steps. One common method includes the reaction of catechol with isopropylamine in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to catechol derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various catechol derivatives, quinones, and substituted benzenediols .
Scientific Research Applications
1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways and receptor binding.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- involves its interaction with beta-adrenergic receptors. It stimulates these receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscles, increased heart rate, and enhanced cardiac output .
Comparison with Similar Compounds
Similar Compounds
Epinephrine: Another beta-sympathomimetic agent with similar effects on the heart and bronchi.
Norepinephrine: Primarily acts on alpha-adrenergic receptors but has some beta-adrenergic activity.
Dopamine: Acts on both dopamine and beta-adrenergic receptors, with effects on the cardiovascular system.
Uniqueness
1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- is unique due to its selective action on beta-adrenergic receptors, making it particularly effective as a bronchodilator and heart stimulant. Its synthetic origin also allows for precise control over its purity and potency .
Properties
CAS No. |
93128-02-0 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[2-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 |
InChI Key |
SHTJDHDIOFXVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CC1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.